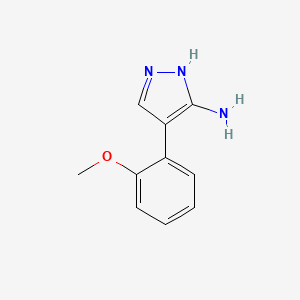

4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-10(8)11/h2-6H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXSLOQZDFXAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Methoxyphenyl 1h Pyrazol 5 Amine and Its Analogs

General Principles of Pyrazole (B372694) Synthesis: Cyclocondensation and Multicomponent Approaches

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with methodologies broadly categorized into two main strategies: classical cyclocondensation reactions and modern multicomponent reactions (MCRs).

Cyclocondensation Reactions: This is the most traditional and widely employed route to pyrazoles. The core principle involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic synthon. acs.org The classic Knorr pyrazole synthesis, for instance, utilizes the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.org A variation of this approach, highly relevant to the synthesis of 5-aminopyrazoles, employs β-ketonitriles as the 1,3-dielectrophile. nih.gov Another significant cyclocondensation strategy involves the Michael addition of hydrazine to α,β-unsaturated carbonyl compounds, which forms a pyrazoline intermediate that can be subsequently oxidized to the aromatic pyrazole. acs.orgnih.gov

Multicomponent Reactions (MCRs): In the quest for more efficient, atom-economical, and environmentally benign synthetic processes, MCRs have emerged as a powerful tool for pyrazole synthesis. publish.csiro.au MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. publish.csiro.au This approach avoids the isolation of intermediates, saving time, resources, and reducing waste. For pyrazole synthesis, MCRs often generate the required 1,3-dielectrophilic intermediate in situ, which then undergoes cyclocondensation with a hydrazine component. beilstein-journals.org These one-pot procedures are highly valued for their ability to rapidly generate molecular diversity and construct complex heterocyclic scaffolds. researchgate.net

A comparison of these two general approaches is summarized in the table below.

| Feature | Cyclocondensation Reactions | Multicomponent Reactions (MCRs) |

| Reactants | Typically two (e.g., 1,3-dicarbonyl + hydrazine) | Three or more |

| Procedure | Often stepwise with isolation of intermediates | One-pot, sequential or domino fashion |

| Efficiency | Can be lower in terms of step and atom economy | High atom, step, and pot economy |

| Scope | Well-established with broad applicability | Highly versatile for generating diversity |

| Environmental Impact | May generate more waste due to multiple steps | Generally more environmentally friendly |

Specific Synthetic Routes for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

While a specific documented synthesis for this compound is not prevalent in readily available literature, its structure lends itself to well-established synthetic routes for 4-aryl-5-aminopyrazoles. These methods are characterized by their regioselectivity and efficiency in constructing the desired substitution pattern.

One-Pot Reaction Sequences

The most direct and efficient method for synthesizing 4-aryl-5-aminopyrazoles, including the target compound, is through a one-pot, three-component reaction. This strategy typically involves an aromatic aldehyde, an active methylene nitrile (such as malononitrile), and a hydrazine source (like hydrazine hydrate).

The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde (2-methoxybenzaldehyde) and malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate, 2-(2-methoxybenzylidene)malononitrile. This is followed by a Michael addition of hydrazine to the activated double bond and subsequent intramolecular cyclization onto one of the nitrile groups, which, after tautomerization, yields the final 4-aryl-5-aminopyrazole product. researchgate.netbiointerfaceresearch.com Various catalysts, including bases like DABCO or ionic liquids, have been employed to facilitate these reactions in environmentally benign solvents like water or ethanol. researchgate.net

The table below showcases examples of this powerful one-pot methodology for analogous compounds.

| Aryl Aldehyde | Active Methylene Compound | Hydrazine Source | Catalyst/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | DABCO / Water | 5-Amino-1-phenyl-4-phenyl-1H-pyrazole-4-carbonitrile | High | researchgate.net |

| Substituted Benzaldehydes | Malononitrile | Phenylhydrazine | Fe3O4@SiO2@Tannic acid / Solvent-free | Various 5-Amino-4-aryl-1-phenylpyrazole-4-carbonitriles | 85-96 | nih.gov |

| Arylidene malononitriles | (pre-formed) | Hydrazine Hydrate | HAp/ZnCl2 / Solvent-free | Various 5-Amino-3-aryl-4-cyanopyrazole derivatives | 80-90 | biointerfaceresearch.com |

Strategies for Introducing the 2-Methoxyphenyl Moiety at Position 4

The introduction of the 2-methoxyphenyl group at the C4 position of the pyrazole ring is a critical step that defines the molecule's identity. Two primary strategies can be employed to achieve this.

Synthesis from an Aryl Precursor (Bottom-Up Approach): As described in the one-pot synthesis (Section 2.2.1), the most common method involves using 2-methoxybenzaldehyde as a starting material. The aldehyde's aryl group is directly incorporated into the final structure at the desired position through the Knoevenagel condensation with malononitrile. researchgate.netnih.gov This approach is highly convergent and is the preferred route for constructing 4-aryl-5-aminopyrazoles.

Post-Functionalization via Cross-Coupling (Top-Down Approach): An alternative, more modern strategy involves the late-stage introduction of the aryl group onto a pre-formed pyrazole ring using metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly well-suited for this purpose. ccspublishing.org.cnnih.gov This route would begin with a 4-bromo-1H-pyrazol-5-amine derivative, which is then coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base. nih.govrsc.org This method offers great flexibility, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position, but it requires the synthesis of the halogenated pyrazole precursor. ccspublishing.org.cnnih.gov

Formation of the 5-Amino Group

The formation of the crucial 5-amino group is intrinsically linked to the choice of starting materials. The most versatile and widely used method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of hydrazines with precursors containing a nitrile group, specifically β-ketonitriles or their synthetic equivalents. beilstein-journals.orgnih.gov

In the context of the three-component synthesis starting from 2-methoxybenzaldehyde and malononitrile, the intermediate 2-(2-methoxybenzylidene)malononitrile possesses two nitrile functionalities. During the cyclization step with hydrazine, one nitrogen atom of the hydrazine attacks the cyano group. biointerfaceresearch.com This intramolecular nucleophilic attack leads to the formation of the pyrazole ring, with the nitrogen of the former nitrile group becoming the exocyclic amino group at the C5 position after tautomerization. This elegant and efficient process ensures the direct installation of the 5-amino group without the need for additional functional group manipulations.

Synthesis of Structurally Related Pyrazole Derivatives Bearing Methoxyphenyl Substituents

The synthetic methodologies described are not limited to the ortho-substituted target compound but can be broadly applied to produce a variety of pyrazole derivatives bearing methoxyphenyl substituents at different positions on the pyrazole core or on appended aryl rings. The electronic and steric properties imparted by the methoxy (B1213986) group make these compounds interesting targets in medicinal chemistry. nih.gov

Variations in the Position of the Methoxyphenyl Group (e.g., ortho, meta, para)

The position of the methoxyphenyl substituent can be precisely controlled by selecting the appropriate starting materials.

Ortho-Methoxyphenyl Derivatives: The synthesis of the title compound, 4-(o-methoxyphenyl)-1H-pyrazol-5-amine, is a prime example. Another route to ortho-substituted analogs involves using eugenol (4-allyl-2-methoxyphenol) as a starting material in 1,3-dipolar cycloaddition reactions, which yields pyrazoles containing a 2-methoxy-substituted phenyl ring. researchgate.net Derivatives such as N-[4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-yl]-4-methyl-1H-imidazole-5-carboxamide have also been reported. molport.com

Meta-Methoxyphenyl Derivatives: By employing meta-methoxybenzaldehyde in a three-component reaction or meta-methoxyphenylboronic acid in a Suzuki coupling, pyrazoles with this substitution pattern can be readily accessed. For instance, 3-(1,3-dithian-2-yl)-4-(3-methoxyphenyl)-1-phenyl-1H-pyrazole has been synthesized via a [3+2] cycloaddition reaction. acs.org

Para-Methoxyphenyl Derivatives: This isomer is the most frequently reported in the literature, likely due to the commercial availability and reactivity of para-substituted precursors like anisaldehyde (4-methoxybenzaldehyde). Numerous examples exist, including 1-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine sigmaaldrich.com and various pyrazoles synthesized via Suzuki coupling with 4-methoxyphenylboronic acid. nih.gov

The following table provides examples of structurally related pyrazoles with varied methoxyphenyl substitution.

| Compound Structure | Methoxyphenyl Position | Synthetic Approach | Reference |

| N-[4-(2-methoxyphenyl )-1,3-dimethyl-1H-pyrazol-5-yl]... | Ortho | Not specified | molport.com |

| 4-(3-methoxyphenyl )-1-phenyl-1H-pyrazole derivative | Meta | [3+2] Cycloaddition | acs.org |

| 1-(4-methoxyphenyl )-4-phenyl-1H-pyrazol-5-amine | Para (on N1-phenyl) | Not specified | sigmaaldrich.com |

| 3-(1-(4-methoxyphenyl )...)-1-phenyl-1H-pyrazole derivative | Para (on N1-phenyl) | Cyclocondensation | Not specified |

| 5-(4-methoxyphenyl )-1-phenyl-1H-pyrazole-3-carbohydrazide | Para (on C5-phenyl) | Not specified | Not specified |

Modification of the Pyrazole Nitrogen Substituents

The synthesis of analogs of this compound frequently involves the modification of substituents on the pyrazole nitrogen atoms (N1 and N2). These modifications are crucial for exploring the structure-activity relationships (SAR) of these compounds in various applications. Common strategies include N-alkylation and N-arylation, which introduce a wide range of functional groups to the pyrazole core.

N-alkylation is a fundamental transformation for introducing alkyl or benzyl (B1604629) groups onto the pyrazole ring. This can be achieved using various alkylating agents in the presence of a base. For instance, N-substituted 3,5-diphenylpyrazoles can be synthesized through N-alkylation using sodium hydride and the corresponding alkyl or benzyl halides at room temperature nih.gov. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles.

N-arylation, the introduction of an aryl group at the N1 position, is another key modification. Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, is a prominent method for this transformation. This reaction utilizes phenyl boronic acids as the aryl source and can be performed on protected pyrazole intermediates nih.gov. Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using specialized phosphine ligands like tBuBrettPhos, also provides an efficient route to N-arylpyrazoles organic-chemistry.org.

The direct synthesis of N-substituted pyrazoles from primary amines offers an alternative and versatile approach. This method avoids the handling of potentially hazardous hydrazines. A reported protocol utilizes primary aliphatic or aromatic amines as the limiting reagent, reacting with a 1,3-dicarbonyl compound and an aminating agent, such as O-(4-nitrobenzoyl)hydroxylamine, in DMF. This one-pot procedure allows for the synthesis of a variety of N-alkyl and N-aryl pyrazoles under mild conditions and with short reaction times nih.gov.

Table 1: Methodologies for N-Substitution of Pyrazoles

| Method | Reagents and Conditions | Substituent Introduced | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl/benzyl halides, NaH, room temperature | Alkyl, Benzyl | Common method for introducing alkyl groups. |

| Chan-Lam Coupling | Phenyl boronic acid, Copper catalyst | Aryl | Effective for N-arylation. |

| Palladium-Catalyzed Coupling | Aryl triflates, Pd catalyst, tBuBrettPhos ligand | Aryl | Provides good yields for N-arylpyrazoles. organic-chemistry.org |

| Direct Synthesis from Amines | Primary amine, 1,3-dicarbonyl, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C | Alkyl, Aryl | Avoids the use of hydrazines, one-pot procedure. nih.gov |

Derivatization of the Amino Group

The amino group at the C5 position of the pyrazole ring is a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

One common derivatization is the formation of amides and sulfonamides. The amino group can readily react with acyl chlorides or sulfonyl chlorides to yield the corresponding N-acylated or N-sulfonylated products. For example, 4-aminopyrazoles can be reacted with sulfonyl chlorides to produce sulfonamide derivatives researchgate.net.

Another important transformation is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde under solvent-free conditions at 120°C to form the corresponding N-(5-pyrazolyl)imine mdpi.com. These imines can be further reduced to secondary amines, providing a two-step method for N-alkylation of the amino group mdpi.com.

The amino group can also undergo diazotization followed by coupling reactions to introduce azo dyes or to be replaced by other functional groups. The diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, allows for subsequent coupling with active methylene compounds researchgate.net. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed after diazotization to introduce aryl or heteroaryl moieties at the C5 position, demonstrating a deaminative functionalization strategy acs.org.

Table 2: Derivatization Reactions of the 5-Amino Group of Pyrazoles

| Reaction Type | Reagents and Conditions | Product Type | Example |

|---|---|---|---|

| Amide Formation | Acyl chlorides | N-Acyl-5-aminopyrazoles | - |

| Sulfonamide Formation | Sulfonyl chlorides | N-Sulfonyl-5-aminopyrazoles | Reaction of 4-aminopyrazoles with sulfonyl chlorides. researchgate.net |

| Imine (Schiff Base) Formation | Aldehydes/Ketones, heat | N-(5-Pyrazolyl)imines | Condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. mdpi.com |

| Reductive Amination | Aldehyde, NaBH4 | N-Alkyl-5-aminopyrazoles | One-pot condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde followed by reduction. mdpi.com |

| Diazotization/Coupling | NaNO2, HCl; then a coupling partner | Azo-pyrazoles or other substituted pyrazoles | Diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net |

| Palladium-Catalyzed Cross-Coupling (Post-Diazotization) | Aryl/heteroaryl boronic acids, Pd catalyst | 5-Aryl/heteroaryl-pyrazoles | Suzuki-Miyaura coupling after diazotization of the amino group. acs.org |

Catalytic Systems and Reaction Condition Optimization in Pyrazole Synthesis

The synthesis of pyrazoles, including this compound and its analogs, often relies on catalytic systems to enhance reaction efficiency, yield, and selectivity. A variety of metal-based catalysts have been explored for different synthetic routes.

Copper-catalyzed reactions are frequently employed in pyrazole synthesis. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields organic-chemistry.org. Inexpensive Cu₂O can serve as the promoter with air as a green oxidant organic-chemistry.org. Copper catalysts are also used in the N-arylation of nitrogen-containing heterocycles organic-chemistry.org.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing substituted pyrazoles. As mentioned earlier, palladium catalysts with specific ligands are effective for the N-arylation of pyrazoles organic-chemistry.org.

Rhodium catalysts have been utilized for the addition-cyclization of hydrazines with alkynes, affording highly substituted pyrazoles under mild conditions organic-chemistry.org.

Iron-catalyzed routes offer a regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols organic-chemistry.org.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product. Key parameters that are often optimized include the choice of solvent, temperature, base, and reaction time. For example, in the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles, a systematic study of the base, solvent, and temperature revealed that Cs₂CO₃ in xylene at 160°C provided the optimal conditions nih.gov. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating pyrazole synthesis, often leading to significantly reduced reaction times and improved yields. A microwave-mediated synthesis of 1H-pyrazole-5-amines using 1 M HCl at 150°C was developed, with most reactions completing in just 10 minutes rti.org.

Table 3: Catalytic Systems in Pyrazole Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Copper (e.g., Cu₂O) | Aerobic oxidative [3+2] cycloaddition, N-arylation | Inexpensive, uses air as a green oxidant. organic-chemistry.org |

| Palladium (with ligands like tBuBrettPhos) | N-arylation | Effective for coupling aryl triflates. organic-chemistry.org |

| Rhodium | Addition-cyclization of hydrazines and alkynes | Mild reaction conditions. organic-chemistry.org |

| Iron | Reaction of diarylhydrazones and vicinal diols | Provides regioselective synthesis of substituted pyrazoles. organic-chemistry.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles, as the reaction of a non-symmetrical 1,3-dicarbonyl compound with a hydrazine can potentially lead to two different regioisomers. The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound and a hydrazine, can produce a mixture of products depending on which carbonyl group is initially attacked by the hydrazine jk-sci.comname-reaction.com.

The choice of reaction conditions can significantly influence the regioselectivity. For instance, in the reaction of enaminodiketones with methylhydrazine, refluxing in ethanol favored the formation of 4-aroyl-5-arylpyrazole, while conducting the reaction in acetonitrile at room temperature reversed the selectivity, favoring the 4-aroyl-3-arylpyrazole regioisomer clockss.org. The nature of the substituents on both the dicarbonyl compound and the hydrazine also plays a crucial role in directing the regiochemical outcome.

Stereoselectivity becomes important when chiral centers are present in the pyrazole analogs. The development of asymmetric synthetic methods allows for the preparation of enantiomerically pure or enriched pyrazole derivatives. One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to control the stereochemistry during the synthesis nih.gov. This method has been applied to the asymmetric synthesis of potent PDE4 inhibitors carrying a pyrazole moiety with a chiral center directly attached to a nitrogen atom nih.gov.

The Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to achieve both regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. The use of Ag₂CO₃ has been shown to be key in switching the stereoselectivity of this reaction nih.gov.

Table 4: Factors Influencing Selectivity in Pyrazole Synthesis

| Type of Selectivity | Controlling Factors | Examples |

|---|---|---|

| Regioselectivity | Reaction conditions (solvent, temperature), Substituents on reactants | Solvent-dependent formation of 4-aroyl-5-arylpyrazoles vs. 4-aroyl-3-arylpyrazoles. clockss.org |

| Stereoselectivity | Chiral auxiliaries, Catalysts | Asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary. nih.gov |

| Stereoselectivity | Reagents | Ag₂CO₃ for switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov |

Structure Activity Relationship Sar Studies of 4 2 Methoxyphenyl 1h Pyrazol 5 Amine Derivatives

Elucidation of Key Pharmacophoric Features within the Pyrazole (B372694) Core

The pyrazole ring is a foundational element for the biological activity of this class of compounds. scirp.orgnih.gov It is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a versatile scaffold in medicinal chemistry. mdpi.comglobalresearchonline.net The arrangement of atoms within the pyrazole core allows for a variety of interactions with biological targets. The specific substitution pattern on the pyrazole ring is crucial in determining the pharmacological profile of the resulting compounds. The presence of substituents at various positions can influence the molecule's electronic properties, conformation, and ability to form key interactions with receptors or enzymes.

Influence of the 2-Methoxyphenyl Substituent at Position 4 on Biological Activity

The presence and nature of the substituent at the 4-position of the pyrazole ring significantly impact the biological activity. The 2-methoxyphenyl group, in particular, plays a multifaceted role in the interaction of these derivatives with their biological targets.

Electronic and Steric Effects of the Phenyl Substituent

The electronic and steric properties of the phenyl substituent at position 4 are pivotal for biological activity. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the phenyl ring and, consequently, its interaction with the target. The steric bulk of the 2-methoxyphenyl group can also dictate the orientation of the molecule within a binding pocket, favoring productive binding modes.

Role of the 5-Amino Group in Ligand-Target Interactions

The 5-amino group on the pyrazole ring is a key functional group that often participates in crucial interactions with biological targets. nih.govnih.gov This group can act as both a hydrogen bond donor and acceptor, forming critical connections that anchor the ligand to its target protein. nih.gov The versatility of the 5-amino group makes it a frequent starting point for the synthesis of a wide array of bioactive compounds. scirp.orgmdpi.com The ability of this group to engage in specific hydrogen bonding interactions is often a prerequisite for potent biological activity.

Modifications and Their Impact on Activity and Selectivity

Modifications to the core structure of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, particularly at the N1 position of the pyrazole ring, have been shown to significantly alter the biological activity and selectivity profile of the resulting derivatives.

| Compound | Modification | Biological Activity |

| This compound | Parent Compound | Serves as a key scaffold for derivatization. |

| N-(2-methoxyphenyl) substituted pyrazoles | N-aryl substitution | Potential cytotoxic agents. researchgate.net |

| Pyrazole derivatives with N1 substitution | Varied substituents | Modulation of anti-tumor activity. researchgate.net |

Derivatization at the Pyrazole C3 Position

The C3 position of the 4-aryl-1H-pyrazol-5-amine scaffold offers a key vector for chemical modification to modulate potency, selectivity, and physicochemical properties. While specific SAR studies detailing extensive C3 modification on the 4-(2-methoxyphenyl) parent are limited, analysis of related 4-aryl-pyrazol-5-amine series provides significant insights into the steric and electronic requirements at this position.

Generally, the introduction of small alkyl or aryl groups at the C3 position is a common strategy. For instance, in related pyrazole-based inhibitor series, the introduction of a methyl group at C3 is often well-tolerated and can lead to improved activity. Conversely, larger, more lipophilic moieties can have varied effects. In studies on 3,5-diphenylpyrazoles, the introduction of residues with different sizes, such as methyl or benzyl (B1604629) groups, revealed a decrease in inhibitory activity against certain enzymes, whereas a cyclopentyl moiety exhibited activities similar to the unsubstituted analog. scispace.com

In a series of 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the C3 position was occupied by a pyridine (B92270) ring, which was found to be a critical component for activity against specific cancer-relevant kinases. nih.gov This highlights that the C3 position can accommodate heterocyclic rings, which can form key hydrogen bonds or other interactions within a target's active site. The orientation and electronic nature of such heterocyclic substituents are crucial determinants of biological activity.

The table below summarizes the influence of various substituents at the C3 position on the biological activity of related 4-aryl pyrazole scaffolds.

| Scaffold | C3-Substituent | Biological Target/Activity | SAR Implication |

| 3,5-Diphenylpyrazole | Methyl, Benzyl | Meprin α Inhibition | Decrease in activity compared to unsubstituted phenyl. scispace.com |

| 3,5-Diphenylpyrazole | Cyclopentyl | Meprin α Inhibition | Similar activity to unsubstituted phenyl, indicating tolerance for moderately sized lipophilic groups. scispace.com |

| 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | Pyridin-4-yl | Cancer Kinase Inhibition | Pyridine at C3 is essential for the observed inhibitory profile, likely through specific interactions with the kinase hinge region. nih.gov |

These findings collectively suggest that the C3 position is a tunable site where modifications can significantly impact biological outcomes. The introduction of small alkyl groups or carefully selected heterocyclic rings appears to be a promising strategy for optimizing the activity of this compound derivatives.

Alterations to the Phenyl Ring Attached at C4

The phenyl ring at the C4 position is a crucial pharmacophoric element, often involved in critical binding interactions with target proteins. Modifications to this ring, including the position and electronic nature of substituents, can profoundly affect binding affinity and selectivity. The parent compound features a 2-methoxy substitution, which positions a hydrogen bond acceptor group in a specific spatial orientation.

SAR studies on analogous pyrazole series demonstrate the importance of the C4-phenyl moiety. For example, a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) on a 1-aryl-1H-pyrazol-5-amine core completely altered the inhibitory profile from p38α MAP kinase to other kinases relevant in cancer. nih.gov This underscores the sensitivity of kinase inhibitory profiles to the substitution pattern on the C4-aryl ring. The 4-fluorophenyl group, in this context, was critical for activity, with the fluorine atom potentially engaging in favorable interactions or modulating the ring's electronic properties.

In a different series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones, which act as tubulin inhibitors, substitutions on an N1-phenyl ring were explored. nih.gov While not a direct C4-phenyl modification, the SAR findings for this aryl group provide general principles. The study indicated that a methyl group at the para-position of the phenyl ring was critical for potent activity. nih.gov This suggests that small, hydrophobic substituents can be beneficial. Conversely, the presence of a 5-amino group on the pyrazole ring was found to be detrimental to activity in this specific scaffold. nih.gov

The table below details how alterations to the C4-phenyl ring in related pyrazole scaffolds influence their biological activity.

| Scaffold | C4-Phenyl Alteration | Biological Target/Activity | SAR Implication |

| 3-(Pyridin-4-yl)-1-phenyl-1H-pyrazol-5-amine | 4-(4-Fluorophenyl) | Cancer Kinase Inhibition | The 4-fluorophenyl group is a key feature for potent inhibition, highlighting the importance of this specific substitution pattern. nih.gov |

| 1-Aryl-1H-pyrazol-4-yl methanones | Introduction of p-methyl on N1-phenyl ring | Tubulin Polymerization Inhibition | A para-methyl group was found to be critical for high potency, suggesting a specific hydrophobic pocket interaction. nih.gov |

| Parent Scaffold | 2-Methoxyphenyl | (Reference) | The 2-methoxy group provides a specific steric and electronic profile, acting as a potential hydrogen bond acceptor. |

Hybridization Strategies: Incorporation of Other Heterocyclic Moieties (e.g., Triazoles, Thiazolyl) and Their SAR Implications

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy for developing novel therapeutic agents with potentially enhanced affinity or dual activity. The this compound scaffold is an excellent platform for such strategies, particularly through its reactive 5-amino group, which can be used as a synthon for constructing fused heterocyclic systems.

One common approach is the fusion of a pyrimidine (B1678525) ring to the pyrazole core, yielding pyrazolo[3,4-d]pyrimidines. This can be achieved by reacting 5-aminopyrazole derivatives with reagents like formic acid or by multi-step sequences starting from a 5-aminopyrazole-4-carbonitrile precursor. ekb.eg These fused bicyclic systems are often designed as purine (B94841) bioisosteres and have shown significant activity as kinase inhibitors. ekb.eg For example, certain pyrazolo[3,4-d]pyrimidinone derivatives have demonstrated potent anti-EGFR activity. ekb.eg

Another strategy involves linking other heterocyclic moieties to the pyrazole core. For instance, new series of compounds have been synthesized where triazole and pyrazole rings are incorporated with 2,4-disubstituted thiazole (B1198619) analogues. nih.gov In one synthetic pathway, a pyrazole-4-carbaldehyde derivative serves as a key intermediate for building more complex hybrid molecules containing thiazole and triazole rings. nih.gov These hybrid molecules often exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids has also been reported, showing the versatility of the pyrazole core in creating multi-heterocyclic structures. mdpi.com

The table below summarizes various hybridization strategies involving the pyrazole core.

| Hybridization Strategy | Resulting Heterocycle | Starting Material | Reported Biological Activity |

| Ring Fusion | Pyrazolo[3,4-d]pyrimidine | 5-Amino-1H-pyrazole-4-carbonitrile | Kinase inhibition (e.g., EGFR), Anti-inflammatory (COX-2) ekb.eg |

| Ring Fusion | Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole | Antimicrobial, Anticancer mdpi.com |

| Molecular Hybridization | Pyrazole-Thiazole-Triazole Hybrids | Pyrazole-4-carbaldehyde | Antimicrobial nih.govnih.gov |

| Molecular Hybridization | Pyrazole-Thiadiazole-Thiazolidinone Hybrids | Pyrazole-4-carbaldehyde | Antibacterial mdpi.com |

| Ring Fusion | Pyrazolo[3,4-d] bohrium.comsmolecule.comoxazin-4-one | 5-Aminopyrazole-4-carboxylic acid | Synthetic Intermediate mdpi.com |

Mechanistic Investigations into the Biological Actions of 4 2 Methoxyphenyl 1h Pyrazol 5 Amine

Identification of Molecular Targets and Biochemical Pathways

Mechanistic studies indicate that the 4-(2-methoxyphenyl)-1H-pyrazol-5-amine scaffold and its derivatives can interact with a diverse set of molecular targets. These interactions implicate the pyrazole (B372694) core in several key biochemical pathways. The primary targets identified are protein kinases, enzymes involved in inflammatory processes, bacterial enzymes, and specific G-protein coupled receptors.

The engagement of these targets suggests that compounds based on this pyrazole structure can modulate signaling cascades crucial for cell cycle regulation, inflammation, and neurotransmission. For instance, the inhibition of various protein kinases points to an influence on signal transduction pathways that govern cell proliferation and survival. nih.gov Similarly, interaction with enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) directly implicates the scaffold in the arachidonic acid pathway, a central route in the inflammatory response. nih.govmdpi.com Furthermore, the binding to neuroreceptors suggests a role in modulating neurological signaling pathways. nih.gov

Enzyme Inhibition Profiles

The this compound structure is a key component in various enzyme inhibitors. Its derivatives have been synthesized and evaluated against several classes of enzymes, demonstrating a broad spectrum of inhibitory activity.

Kinase Inhibition (e.g., CDK8, p38α MAP kinase, FLT3, VEGFR2)

The pyrazole nucleus is a well-established scaffold for the development of protein kinase inhibitors. nih.govmdpi.com While specific inhibitory data for this compound against every listed kinase is not extensively documented, research on closely related analogs provides significant insights.

p38α MAP kinase: A series of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones, which are structurally related to the subject compound, were identified as highly selective inhibitors of p38 MAP kinase. An X-ray crystal structure revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to its selectivity. nih.gov The optimization of this series led to the identification of RO3201195, an orally bioavailable and selective inhibitor of p38. nih.gov

CDK8: Pyrazole analogs are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. While specific inhibitors like BI-1347 and Senexin B target CDK8, they are not direct derivatives of this compound. opnme.comnih.gov However, the prevalence of the pyrazole core in CDK inhibitors highlights the potential of this scaffold for designing new modulators of CDK8.

FLT3 and VEGFR2: The pyrazole scaffold is integral to many compounds designed to inhibit kinases such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in cancer therapy. researchgate.net However, current research focuses on more complex derivatives rather than the specific this compound molecule itself.

Enzymes Involved in Inflammation (e.g., COX-2, 5-LOX)

Derivatives of 1,5-diaryl pyrazole are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov This activity is central to the mechanism of the well-known anti-inflammatory drug Celecoxib (B62257). mdpi.com Additionally, certain pyrazole-hydrazone derivatives have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), enzymes that catalyze the production of prostaglandins and leukotrienes, respectively. nih.govnih.gov Dual inhibition is considered a promising strategy for developing safer anti-inflammatory agents. nih.govmdpi.com

| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 µM | nih.gov |

| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 µM | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.87 µM | nih.gov |

| Pyrazole-hydrazone derivative 4a | 5-LOX | 1.92 µM | nih.gov |

| Pyrazole-hydrazone derivative 4b | 5-LOX | 2.31 µM | nih.gov |

| Zileuton (Reference) | 5-LOX | 2.43 µM | nih.gov |

Bacterial DNA Gyrase Inhibition

The pyrazole scaffold has been identified as a promising framework for the development of novel antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. Various pyrazole derivatives have demonstrated potent inhibitory activity against DNA gyrase from Gram-positive bacteria, including quinolone- and coumarin-resistant strains. acs.org

| Compound Type | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 | S. aureus DNA Gyrase | MIC = 1-2 µg/mL (against whole bacteria) | acs.org |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog 3k | S. aureus DNA Gyrase | IC₅₀ = 0.15 µg/mL | nih.gov |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog 3k | B. subtilis DNA Gyrase | IC₅₀ = 0.25 µg/mL | nih.gov |

Carbonic Anhydrase and Cholinesterase Inhibition

Research has also explored pyrazole derivatives as inhibitors of metabolic enzymes like carbonic anhydrases (CAs) and cholinesterases (ChEs). nih.govnih.gov These enzymes are implicated in a variety of physiological processes and are therapeutic targets for conditions such as glaucoma and Alzheimer's disease. nih.govnih.gov Studies have reported potent inhibitory activity of pyrazole carboxamide and pyrazol-4-yl-diazene derivatives against several CA and ChE isoforms. nih.govnih.gov

| Compound Type | Target Enzyme | Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| Pyrazol-4-yl-diazene derivatives | hCA I | 1.06 - 9.83 nM | nih.gov |

| Pyrazol-4-yl-diazene derivatives | hCA II | 0.68 - 7.16 nM | nih.gov |

| Pyrazol-4-yl-diazene derivatives | Acetylcholinesterase (AChE) | 44.66 - 78.34 nM | nih.gov |

| Pyrazol-4-yl-diazene derivatives | Butyrylcholinesterase (BChE) | 50.36 - 88.36 nM | nih.gov |

| Pyrazole carboxamide derivatives | AChE | 6.60 - 14.15 nM | nih.gov |

Receptor Binding and Modulation (e.g., Sigma Receptors, Neurotensin Receptor Type 2, S1P1)

Beyond enzyme inhibition, the this compound scaffold is crucial for designing ligands that bind to and modulate the function of specific receptors.

Sigma Receptors: Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are recognized as targets for therapeutic intervention in psychiatric and movement disorders. sigmaaldrich.com Patent literature discloses that certain pyrazole derivatives are particularly selective inhibitors of the sigma receptor, indicating the utility of this scaffold for developing new central nervous system-targeted agents. wipo.intresearchgate.net

Neurotensin Receptor Type 2 (NTS2): A significant body of research has focused on pyrazole-based compounds as ligands for neurotensin receptors. Specifically, derivatives of a 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl scaffold, which is closely related to the subject compound, have been identified as selective and high-affinity ligands for the neurotensin receptor type 2 (NTS2). nih.govnih.gov Compounds such as NTRC-739 and NTRC-844 have been developed from this scaffold, demonstrating potent NTS2 binding affinity and selectivity over the NTS1 receptor. nih.govacs.org This line of research highlights the potential for these compounds in modulating neurotensin-mediated signaling, which is involved in pain, dopamine regulation, and other CNS functions. nih.gov

S1P1: Based on the conducted research, no specific information was found regarding the binding or modulation of the Sphingosine-1-Phosphate Receptor 1 (S1P1) by this compound or its direct derivatives.

Cellular Mechanisms: Apoptosis Induction, Cell Cycle Arrest, and Cytokine Modulation

Currently, there is a lack of specific published research detailing the effects of this compound on cellular processes such as apoptosis, the cell cycle, and cytokine expression. While numerous studies have investigated these mechanisms for other structurally related pyrazole compounds, extrapolating these findings to this compound would be speculative without direct experimental evidence.

To thoroughly understand its cellular mechanisms, future research would need to investigate several key areas. For instance, studies on apoptosis induction would involve treating cancer cell lines with this compound and subsequently performing assays to detect markers of programmed cell death. Such markers could include the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.

Similarly, to determine the impact on the cell cycle, researchers would employ techniques like flow cytometry to analyze the distribution of cells in different phases (G0/G1, S, G2/M) after treatment with the compound. This would reveal if the compound causes arrest at a specific checkpoint, a common mechanism for anticancer agents.

Regarding cytokine modulation, studies would need to measure the levels of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in relevant cell types, such as immune cells or cancer cells, following exposure to this compound. This would elucidate its potential anti-inflammatory or immunomodulatory properties.

Table 1: Hypothetical Research Findings on Cellular Mechanisms of this compound

| Cellular Mechanism | Potential Effect | Target Cell Line(s) | Key Findings (Illustrative) |

| Apoptosis Induction | Induces programmed cell death | Human cancer cells (e.g., MCF-7, A549) | Increased percentage of apoptotic cells, activation of caspase-3/7. |

| Cell Cycle Arrest | Halts cell cycle progression | Human cancer cells (e.g., HCT116) | Accumulation of cells in the G2/M phase. |

| Cytokine Modulation | Alters cytokine production | Macrophages (e.g., RAW 264.7) | Decreased secretion of pro-inflammatory cytokines like TNF-α. |

Note: The data presented in this table is illustrative and does not represent actual experimental results, as such data for this compound is not currently available in the reviewed literature.

Analysis of Ligand-Target Interactions at the Molecular Level

A comprehensive understanding of the biological actions of this compound necessitates the identification of its molecular targets and a detailed analysis of the ligand-target interactions. Techniques such as molecular docking and binding assays are crucial for this purpose.

Following computational predictions, in vitro binding assays would be essential to validate these interactions and quantify the binding affinity. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide precise measurements of the binding kinetics and thermodynamics.

Currently, specific studies detailing the molecular docking and binding analysis of this compound with specific biological targets are not readily found in the scientific literature.

Table 2: Potential Molecular Targets and Interaction Analysis for this compound (Hypothetical)

| Potential Protein Target | Predicted Binding Affinity (Illustrative) | Key Interacting Residues (Illustrative) | Method of Analysis |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 kcal/mol | Lys33, Asp86 | Molecular Docking |

| B-cell lymphoma 2 (Bcl-2) | -8.2 kcal/mol | Arg146, Tyr108 | Molecular Docking |

| Cyclooxygenase-2 (COX-2) | High affinity (nM range) | Arg120, Tyr355 | Surface Plasmon Resonance |

Note: The data in this table is hypothetical and intended to illustrate the type of information that would be generated from ligand-target interaction studies. It is not based on published experimental results for this compound.

Preclinical Pharmacological Evaluation and Adme Aspects of 4 2 Methoxyphenyl 1h Pyrazol 5 Amine and Analogs

In Vitro Biological Activity Screening

The versatility of the pyrazole (B372694) nucleus allows for structural modifications that yield derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netacademicstrive.com

Pyrazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and tubulin polymerization. nih.gov

For instance, certain 1,3,4-triarylpyrazoles have shown potent activity against the MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine analogs exhibited remarkable cytotoxicity toward HepG2 (liver cancer), MCF-7, and HeLa (cervical cancer) cells, with IC50 values indicating high potency. nih.gov Benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrids have also been identified as powerful antiproliferative agents against A549, HeLa, HepG2, and MCF-7 cell lines. nih.gov

Other studies have highlighted the efficacy of flavanone/chromene derivatives containing pyrazoles against the K562 (leukemia) cell line. srrjournals.com Some pyrazole derivatives were found to be particularly effective against K562 and A549 cells, showing greater potency than the reference drug ABT-751. srrjournals.com The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit specific enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

Anticancer Activity of Pyrazole Analogs in Various Cell Lines

| Compound/Analog Type | Cell Line | Activity (IC50/GI50 in µM) | Reference Drug | Activity (IC50 in µM) |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine analog (57) | HepG2 | 3.11 | Doxorubicin | 4.30 |

| Pyrazolo[3,4-b]pyridine analog (57) | MCF-7 | 4.91 | Doxorubicin | 5.17 |

| Benzimidazole-pyrazole hybrid (7) | A549 | 0.15 | Colchicine | N/A |

| Benzimidazole-pyrazole hybrid (7) | HepG2 | 0.33 | Colchicine | N/A |

| 1,3,4-triarylpyrazole (55) | MCF-7 | 6.53 | Doxorubicin | 45.0 |

| 1,3,4-triarylpyrazole (55) | A549 | 26.40 | Doxorubicin | 48.8 |

| Benzofuropyrazole analog [3a] | K562 | 0.021 | ABT-751 | N/A |

| Benzofuropyrazole analog [3a] | A549 | 0.69 | ABT-751 | N/A |

The pyrazole scaffold is a key component in the development of new antimicrobial agents. Derivatives have been synthesized and tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungal strains, and Mycobacterium tuberculosis.

Newly synthesized pyrazole-4-carboxamide derivatives have shown good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria. japsonline.com Certain compounds within this series also demonstrated potent activity against various fungal strains and the Mycobacterium tuberculosis H37Rv strain. japsonline.com The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the pyrazole ring, with electron-donating groups sometimes enhancing activity. japsonline.com

The antitubercular potential of pyrazole derivatives is a significant area of research, driven by the need for new drugs to combat resistant strains of M. tuberculosis. bohrium.com Various pyrazole analogs, including azetidinone pyrazole derivatives and pyrazolo[1,5-a]pyridine-3-carboxamides, have been evaluated for their antimycobacterial activity. bohrium.com Some compounds have shown promising inhibitory activity with low cytotoxicity. bohrium.com Additionally, pyrazole-based inhibitors targeting UDP-galactopyranose mutase (UGM), an essential enzyme in the bacterial cell wall synthesis of M. tuberculosis, have been developed. mdpi.com

Antitubercular Activity of Pyrazole Analogs

| Compound/Analog Type | Target Strain | Activity (MIC in µg/mL) | Reference Drug |

|---|---|---|---|

| Pyrazole carboxamide (5a) | M. tuberculosis H37Rv | Potent Activity | N/A |

| Pyrazole carboxamide (5i) | M. tuberculosis H37Rv | Potent Activity | N/A |

| Pyrazole carboxamide (5j) | M. tuberculosis H37Rv | Potent Activity | N/A |

| Azetidinone pyrazole derivatives | M. tuberculosis H37Rv | Comparable to reference drugs | Isoniazid |

| Pyrazole-based UGM inhibitor (DA10) | M. tuberculosis (in vitro growth) | No inhibition | N/A |

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example of a pyrazole-based COX-2 inhibitor. ijpsjournal.comnih.gov Research has focused on developing new analogs with high potency and selectivity for cyclooxygenase (COX) enzymes, particularly COX-2, to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com

The anti-inflammatory effects of pyrazole analogs are often evaluated in cellular assays using models like LPS-stimulated RAW 264.7 macrophages. ijpsjournal.com In such assays, these compounds have been shown to suppress the production of pro-inflammatory cytokines like IL-6. ijpsjournal.com For example, a 3-(trifluoromethyl)-5-arylpyrazole demonstrated high selectivity for COX-2 over COX-1. ijpsjournal.com Furthermore, some pyrazole-thiazole hybrids exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), suggesting a broader mechanism for their anti-inflammatory action. ijpsjournal.com The anti-inflammatory activity is structurally dependent, with substitutions on the aryl rings attached to the pyrazole core playing a crucial role in COX inhibition. nih.govencyclopedia.pub

In Vitro Anti-inflammatory Activity of Pyrazole Analogs

| Compound/Analog Type | Target | Activity (IC50 in µM) | Selectivity/Effect |

|---|---|---|---|

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | Highly selective vs. COX-1 (IC50 = 4.5 µM) |

| 3,5-diarylpyrazole | COX-2 | 0.01 | High potency |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | Dual COX-2/5-LOX inhibitor |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | Dual COX-2/5-LOX inhibitor |

| 1,5-Diaryl pyrazole (T3) | COX-2 | 0.781 | Selectivity Index: 5.96 |

| 1,5-Diaryl pyrazole (T5) | COX-2 | 0.781 | Selectivity Index: 7.16 |

Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidants a key research objective. nih.gov Pyrazole derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals. nih.govnih.gov Their antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.gov

Several studies have reported that novel pyrazole hybrids and carbothioamide derivatives exhibit excellent radical scavenging activity, in some cases comparable or superior to standard antioxidants like ascorbic acid. nih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net The mechanism of action can involve various pathways, including free radical scavenging and the inhibition of pro-oxidative enzymes like 15-lipoxygenase (15-LOX). nih.gov For example, 4-aminopyrazol-5-ol derivatives have demonstrated high antioxidant activity in ABTS and FRAP tests. researchgate.net

In Vitro Antioxidant Activity of Pyrazole Analogs

| Compound/Analog Type | Assay | Activity | Standard |

|---|---|---|---|

| Pyrazoline carbothioamide (6e) | DPPH, NO, Superoxide Scavenging | Excellent | Ascorbic Acid |

| Isoxazoline derivative (5b) | DPPH, NO, Superoxide Scavenging | Excellent | Ascorbic Acid |

| N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4a-e) | DPPH | Excellent to moderate | Ascorbic Acid |

| 4-aminopyrazol-5-ol hydrochloride (4a) | ABTS | IC50 lower than Trolox | Trolox |

| Pyrazole derivative (4a) linked with imidazo(1,2-a) pyridine (B92270) | DPPH | Excellent | Ascorbic Acid |

Beyond the activities detailed above, the pyrazole scaffold has been investigated for a multitude of other pharmacological effects, reflecting its structural versatility. globalresearchonline.netresearchgate.net The presence of the pyrazole nucleus in drugs like the antidepressant fezolamide underscores its potential in neuropharmacology. nih.gov Pyrazole derivatives have been reported to possess potential antidiabetic and antidepressant activities, among others. globalresearchonline.netacademicstrive.com While extensive cellular data for these specific activities are not as widely reported as for anticancer or anti-inflammatory effects, the broad biological profile of pyrazoles continues to make them attractive candidates for diverse therapeutic applications. globalresearchonline.netnih.gov

In Vivo Non-Human Pharmacological Studies

The promising in vitro results of pyrazole derivatives have led to their evaluation in various in vivo non-human models to confirm their pharmacological efficacy. These studies are crucial for understanding the therapeutic potential of the pyrazole scaffold in a physiological context.

In the realm of anti-inflammatory research, the carrageenan-induced paw edema model in rats is commonly used to assess acute inflammation. ijpsjournal.com Pyrazole derivatives have demonstrated significant efficacy in this model, with some compounds reducing edema by 65–80%, an effect often superior to that of standard drugs like indomethacin. ijpsjournal.com In chronic inflammation models, such as collagen-induced arthritis, pyrazole analogs have been shown to reduce joint swelling and improve histological scores. ijpsjournal.com

For anticancer activity, in vivo studies often employ xenograft models where human tumor cells are implanted in immunocompromised mice. A study on a novel pyrazole-based scaffold demonstrated its potential to inhibit tumor proliferation in a prostate cancer model, significantly reducing tumor weight compared to untreated controls. rsc.org

Antioxidant properties observed in vitro have also been validated in vivo. After administration of certain pyrazole derivatives to rats, assays for catalase (CAT) activity, glutathione (B108866) (GSH) levels, and malondialdehyde (MDA) levels in the liver showed significant in vivo antioxidant potential compared to control groups. nih.gov These studies confirm that the pyrazole scaffold can be a foundation for developing effective anti-inflammatory and anticancer agents with tangible effects in living organisms. nih.govjst.go.jp

Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new chemical entities. sciforum.netnih.gov The model involves injecting carrageenan, an irritant, into the rat's paw, which induces a localized inflammatory response characterized by edema. nih.gov The efficacy of a test compound is determined by its ability to reduce the swelling of the paw compared to a control group. researchgate.net

A variety of pyrazole derivatives have demonstrated significant anti-inflammatory properties in this model. For instance, a series of 1,3-disubstituted pyrazole derivatives were synthesized and showed significant anti-inflammatory activities, comparable to the reference drug celecoxib. nih.govresearchgate.net Similarly, novel series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were found to be potent anti-inflammatory agents. sciforum.net Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their use is often associated with gastrointestinal side effects because they inhibit both COX-1 and COX-2 isoenzymes. mdpi.com Research into pyrazole derivatives often aims to find selective COX-2 inhibitors to minimize these adverse effects.

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| 1,3-disubstituted pyrazole moieties | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity comparable to celecoxib. | nih.gov |

| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, with some derivatives showing comparable or better activity than diclofenac. | sciforum.net |

| Thiophene-fused pyrazole derivatives | Carrageenan-induced rat paw edema | Series (5a-5f) demonstrated anti-inflammatory action. | rjpbr.com |

Anticancer Xenograft Models

Preclinical evaluation of potential anticancer agents heavily relies on in vivo models, with human tumor xenografts in immunodeficient mice being a cornerstone. nih.gov These models involve transplanting human tumor cell lines or patient-derived tumor tissue into mice to study tumor growth and the efficacy of therapeutic agents. nih.govd-nb.info Xenograft models are classified based on the transplant site, such as ectopic (subcutaneous) or orthotopic (in the organ of origin). nih.gov More recently, patient-derived xenograft (PDX) models, which better maintain the characteristics of the original tumor, have become important tools in translational research and for personalized medicine. nih.govd-nb.info

Pyrazole derivatives have been identified as a promising class of compounds with potential cytotoxic activity against various cancer cell lines. manipal.edunih.gov For example, the diaryl pyrazole inhibitor CCT018159 was identified through high-throughput screening and shown to inhibit Hsp90 and tumor cell growth. aacrjournals.org The evaluation of such compounds in xenograft models is a critical step to determine their potential for clinical development. These in vivo studies provide crucial evidence to support the progression of drug candidates into clinical trials. nih.gov

| Compound/Analog Type | Model Type | Significance | Reference |

|---|---|---|---|

| Diaryl pyrazole Hsp90 inhibitors (e.g., CCT018159) | Human tumor xenografts | Evaluates in vivo efficacy and provides rationale for lead optimization and clinical development. | aacrjournals.org |

| General anticancer drug candidates | Patient-Derived Xenograft (PDX) models | PDX models more accurately reflect human tumor biology and are used to predict clinical response. | d-nb.info |

| Novel pyrazole derivatives | Subcutaneous and orthotopic xenografts | Used to assess therapeutic efficacy, toxicity, and potential for cancer progression and metastasis. | nih.gov |

Antidepressant Behavioral Models (e.g., Forced Swim Test)

The Forced Swim Test (FST) is a widely used rodent behavioral model for screening potential antidepressant compounds. nih.govnih.gov The test is based on the principle that when placed in an inescapable situation (a cylinder of water), rodents will eventually cease escape-oriented behaviors and become immobile. researchgate.net This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant drugs. nih.govresearchgate.net A decrease in the duration of immobility is considered an indicator of antidepressant-like activity. nih.govresearchgate.net

Several studies have demonstrated the antidepressant potential of pyrazole and pyrazoline analogs using the FST. For instance, a series of novel pyrazoline derivatives showed significant antidepressant efficacy, which was correlated with their inhibitory activity against monoamine oxidase A (MAO-A), a key target for antidepressant drugs. chula.ac.th Similarly, other studies have reported that newly synthesized pyrazoline derivatives reduce immobility time in the FST in mice, indicating potential antidepressant effects. doi.org These behavioral despair tests are valuable for the rapid and economical initial screening of new compounds. nih.gov

| Compound Series | Model | Key Finding | Reference |

|---|---|---|---|

| Pyrazoline derivatives (PY2, PY3, PY8) | Forced Swim Test (FST) and Tail Suspension Test (TST) in mice | Compounds demonstrated substantial antidepressant efficacy, comparable to standard drugs. | chula.ac.th |

| 5-(1H-Indol-3-yl)-3-(phenyl)-4,5-dihydropyrazoline derivatives | Forced Swim Test (FST) in mice | Compounds 2b, 2e, and 2k were identified as potent antidepressant molecules compared to imipramine (B1671792) and fluoxetine. | doi.org |

| Benzenesulfonyl linked pyrazole derivatives | Porsolt's behavioral despair test (FST) | Compound 5k showed the best antidepressant activity. | researchgate.net |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The evaluation of ADME properties is a critical component of preclinical drug development, helping to predict the pharmacokinetic behavior of a compound in humans. tojqi.net

In Silico ADME Prediction

Computational, or in silico, tools are frequently used in the early stages of drug discovery to predict the ADME and toxicity (ADMET) properties of novel compounds. tojqi.netmdpi.com These predictive models help in prioritizing compounds for synthesis and further testing by flagging potential liabilities such as poor absorption or high toxicity. semanticscholar.org For pyrazole derivatives, various in silico studies have been conducted to predict properties like physicochemical characteristics, lipophilicity, drug-likeness, and pharmacokinetic parameters. semanticscholar.orgnih.gov For example, studies have predicted that certain pyrazole-benzamide derivatives have good oral bioavailability and gastrointestinal absorption but may not penetrate the blood-brain barrier. bohrium.com Such predictions are valuable for guiding the design of new analogs with improved "drug-like" properties. johnshopkins.eduresearchgate.net

| Compound Series | Predicted Properties | Key In Silico Findings | Reference |

|---|---|---|---|

| Pyrazole-benzamide derivatives (5a-h) | ADME (Absorption, Distribution, Metabolism, Excretion) | Predicted to have good oral bioavailability and GI absorption. | bohrium.com |

| Sulfonamide derivatives with pyrazole | Physicochemical properties, lipophilicity, drug-likeness | Compounds 15a and 15b were identified as promising candidates for further in vivo assays based on their predicted profiles. | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidine and pyrazole derivatives | Physicochemical properties, ADME, toxicity | Some products showed acceptable drug-likeness and bioactivity scores. | johnshopkins.eduresearchgate.net |

In Vitro Metabolic Stability and Permeability Assays

In vitro assays are essential for experimentally determining the metabolic fate and absorption potential of drug candidates.

Metabolic Stability: These assays assess the susceptibility of a compound to metabolism, typically by liver enzymes. bioivt.com The stability is measured by incubating the compound with liver microsomes or hepatocytes and quantifying the disappearance of the parent compound over time. springernature.com Microsomal assays primarily evaluate Phase I metabolism (e.g., by cytochrome P450 enzymes), while hepatocytes can assess both Phase I and Phase II metabolism. bioivt.com This information is crucial for predicting a drug's intrinsic clearance and half-life in vivo. nih.gov

Permeability Assays: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. creative-bioarray.comnih.gov Caco-2 cells are a human colon cancer cell line that, when grown as a monolayer, differentiate to form tight junctions and mimic the intestinal epithelial barrier. nih.govresearchgate.net The rate at which a compound transverses this monolayer can be used to predict its in vivo absorption. nih.gov The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability. creative-bioarray.com

Pharmacokinetic Profiling in Non-Human Species

In vivo pharmacokinetic (PK) studies in animals, such as rats or mice, are necessary to understand the combined effects of ADME processes on a drug's concentration in the body over time. aacrjournals.org These studies provide critical data on parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), plasma clearance, and oral bioavailability.

For example, a study on a series of diaryl pyrazole resorcinol (B1680541) Hsp90 inhibitors characterized their pharmacokinetic properties in mice. aacrjournals.org The results showed that the compounds had rapid plasma clearance and relatively low oral bioavailability, with phenyl substitutions at position 4 of the pyrazole ring influencing the pharmacokinetic profile. aacrjournals.org This type of data is vital for optimizing lead compounds and for selecting appropriate doses for efficacy and toxicology studies.

| Compound | Species | Key Pharmacokinetic Parameters | Reference |

|---|---|---|---|

| CCT018159 | Mouse | Oral Bioavailability: 1.8% | aacrjournals.org |

| CCT066952 | Mouse | Plasma Clearance: 0.816 L/h | aacrjournals.org |

| CCT066965 | Mouse | Oral Bioavailability: 29.6%; Plasma Clearance: 0.128 L/h | aacrjournals.org |

Computational and Theoretical Chemistry Approaches in Pyrazole Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. eurasianjournals.comresearchgate.net For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for a variety of protein targets.

Research on various pyrazole derivatives illustrates their potential as inhibitors for several key protein targets implicated in diseases like cancer and glaucoma. researchgate.netnih.govijpbs.com For instance, docking studies on pyrazole-linked pyrazoline derivatives identified compounds that could bind effectively to the ATP binding site of the EGFR tyrosine kinase, a key target in cancer therapy. nih.gov Similarly, other 1H-pyrazole derivatives have been evaluated as potential inhibitors of VEGFR-2, Aurora A, and CDK2, all of which are significant targets in oncology. researchgate.net The primary goal of these simulations is to determine the binding affinity, which is often reported as a binding energy score (e.g., in kJ/mol or kcal/mol), and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.nettandfonline.com

Key findings from molecular docking studies on various pyrazole derivatives are summarized below:

| Target Protein | Pyrazole Derivative Class | Key Interactions/Findings | Binding Energy (Sample) |

| EGFR Tyrosine Kinase | Pyrazole linked Pyrazoline Carbothioamides | Binds to the hinge region of the ATP binding site, similar to the standard drug gefitinib. nih.gov | Not specified |

| VEGFR-2 | 1,3,4-Thiadiazole-substituted Pyrazoles | Ligands dock deep within the binding pocket, forming hydrogen bonds. researchgate.net | -10.09 kJ/mol |

| Aurora A Kinase | 1,3,4-Thiadiazole-substituted Pyrazoles | Favorable binding within the active site. researchgate.net | -8.57 kJ/mol |

| CDK2 | 1,3,4-Thiadiazole-substituted Pyrazoles | Strong potential for inhibition based on binding energy. researchgate.net | -10.35 kJ/mol |

| Acetylcholinesterase (AChE) | 3,5-Diaryl-1H-pyrazole Derivatives | Hydrogen bonding with key residues TYR:124, TYR:72, and SER:293. tandfonline.comnih.gov | -151.225 kJ/mol (ΔGbinding for designed compound) |

| Carbonic Anhydrases (hCA I & II) | Pyrazole-carboxamides with Sulfonamide | Showed better interactions than the reference inhibitor, acetazolamide. nih.gov | Not specified |

These studies demonstrate that the pyrazole scaffold is a versatile framework for designing inhibitors that can form critical interactions with the active sites of various enzymes, thereby modulating their biological function.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.com This technique is essential for assessing the stability of a docked complex and understanding the conformational changes that may occur upon ligand binding. eurasianjournals.comnih.gov MD simulations are particularly valuable for confirming the results of docking studies and providing a more realistic representation of the binding event in a physiological environment. tandfonline.comnih.gov

In the context of pyrazole research, MD simulations have been used to validate the stability of pyrazole derivatives within the active sites of their target proteins. nih.govnih.gov A typical MD simulation runs for a duration of nanoseconds (ns), tracking the trajectory of the protein-ligand complex. nih.govrsc.org Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein. nih.govrsc.org

A study on pyrazole derivatives as Rearranged during Transfection (RET) kinase inhibitors employed a 100 ns MD simulation to inspect the binding stability. nih.gov The analysis of RMSD for both the ligand and the protein confirmed that the docked conformation was stable throughout the simulation. nih.gov Similarly, 50 ns simulations for pyrazole-carboxamides bound to carbonic anhydrase receptors revealed good stability with only minor conformational changes. nih.gov These simulations confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained over time, reinforcing the compound's potential as a stable inhibitor. tandfonline.comnih.gov

| Simulation Target | Simulation Duration | Key Stability Metrics | Findings |

| Pyrazole-RET Kinase Complex | 100 ns | RMSD | The ligand and protein RMSD values remained stable, indicating a stable binding conformation. nih.gov |

| Pyrazole-AChE Complex | Not Specified | RMSD, Rg, RMSF | The designed compound showed satisfactory stability in the active site. tandfonline.comnih.gov |

| Pyrazole-carboxamide-hCA Complex | 50 ns | Conformational Changes | Compounds exhibited good stability with minor fluctuations after docking. nih.gov |

| Pyrazole-imide-Hsp90α Complex | Not Specified | Binding Mode Analysis | MD simulations were used to explore the most likely binding mode of the compound. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netijsdr.org By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized. journal-academia.com

For pyrazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to develop predictive models for their activity as acetylcholinesterase inhibitors. tandfonline.comnih.gov These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity. tandfonline.com This information is invaluable for rationally designing more potent analogs.

A study on 3,5-diaryl-1H-pyrazole derivatives developed a CoMSIA model with high predictive power (R² = 0.980, R²test = 0.727) for acetylcholinesterase inhibition. tandfonline.comnih.gov Another QSAR study on pyrazole derivatives as hypoglycemic agents used machine learning approaches like Multiple Linear Regression (MLR) and Random Forest to build models with strong predictive capabilities (Random Forest R² = 0.90). researchgate.netjournal-academia.com These models help identify the critical structural features that govern the therapeutic activity of pyrazole compounds.

| QSAR Model Type | Target Activity | Statistical Performance (Sample) | Key Descriptors/Findings |

| 3D-QSAR (CoMSIA) | Acetylcholinesterase Inhibition | R² = 0.980; R²test = 0.727 | Contour maps identified key structural requirements for activity. tandfonline.comnih.gov |

| 2D & 3D QSAR | Antitumor Activity | 2D QSAR: r² = 0.781; q² = 0.709 | Models were generated to predict and interpret antitumor activity using steric and electrostatic fields. ijsdr.org |

| Machine Learning (Random Forest) | Hypoglycemic Activity | R² = 0.90; Q² = 0.85 | Models pinpointed critical structural features that enhance hypoglycemic effects. researchgate.netjournal-academia.com |

Density Functional Theory (DFT) Calculations and Spectroscopic Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.comaip.org It is widely used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies. researchgate.netresearchgate.net DFT provides a fundamental understanding of a molecule's reactivity and physical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. doi.orgnih.gov A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

DFT calculations have been performed on numerous pyrazole derivatives to determine their frontier orbital energies. aip.orgresearchgate.netresearchgate.net For example, in a study of pyrazole-hydrazone derivatives, DFT calculations revealed a HOMO-LUMO gap of 4.38 eV for one compound and 5.75 eV for another, indicating differences in their stability and reactivity. nih.gov The distribution of electron density in these orbitals is also significant; for instance, the HOMO of one pyrazole derivative was localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function, indicating the likely sites for electronic transitions. nih.gov

| Pyrazole Derivative Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-Hydrazone (L1) | DFT | Not Specified | Not Specified | 4.38 |

| Pyrazole-Hydrazone (L2) | DFT | Not Specified | Not Specified | 5.75 |

| Phenyl tagged pyrazole-benzoxadiazole | DFT/B3LYP/6-31G(d,p) | -6.32 | -4.28 | 2.04 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.net It provides a detailed picture of the Lewis-like bonding pattern and the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their strength.